

Solubility of C.I. Disperse Yellow 86 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B076884*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. **Disperse Yellow 86** (CAS No. 12223-97-1). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine the solubility of this disperse dye in various organic solvents. Methodologies for isothermal saturation and UV-Vis spectrophotometric analysis are presented, alongside a qualitative summary of known solubility. This guide is intended to be a practical resource for scientists and professionals working with this compound.

Introduction to C.I. Disperse Yellow 86

C.I. **Disperse Yellow 86** is a disperse dye with the CAS number 12223-97-1.^{[1][2][3]} As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers like polyester and acetate. Its molecular structure and non-ionic nature necessitate the use of organic solvents for solubilization in many research and development applications. It is important to distinguish C.I. **Disperse Yellow 86** from other dyes with similar names but different chemical classes and properties, such as Reactive Yellow 86 (CAS 61951-86-8) and Direct Yellow 86 (CAS 50925-42-3), which are water-soluble.^{[4][5][6]}

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of C.I. **Disperse Yellow 86** in common organic solvents. While qualitative descriptions of its solubility exist, precise measurements in g/L or mol/L at various temperatures are not readily available.

Qualitative Solubility Summary

The following table summarizes the available qualitative solubility information for C.I. **Disperse Yellow 86**. This information is based on descriptive statements found in technical data sheets and chemical databases.

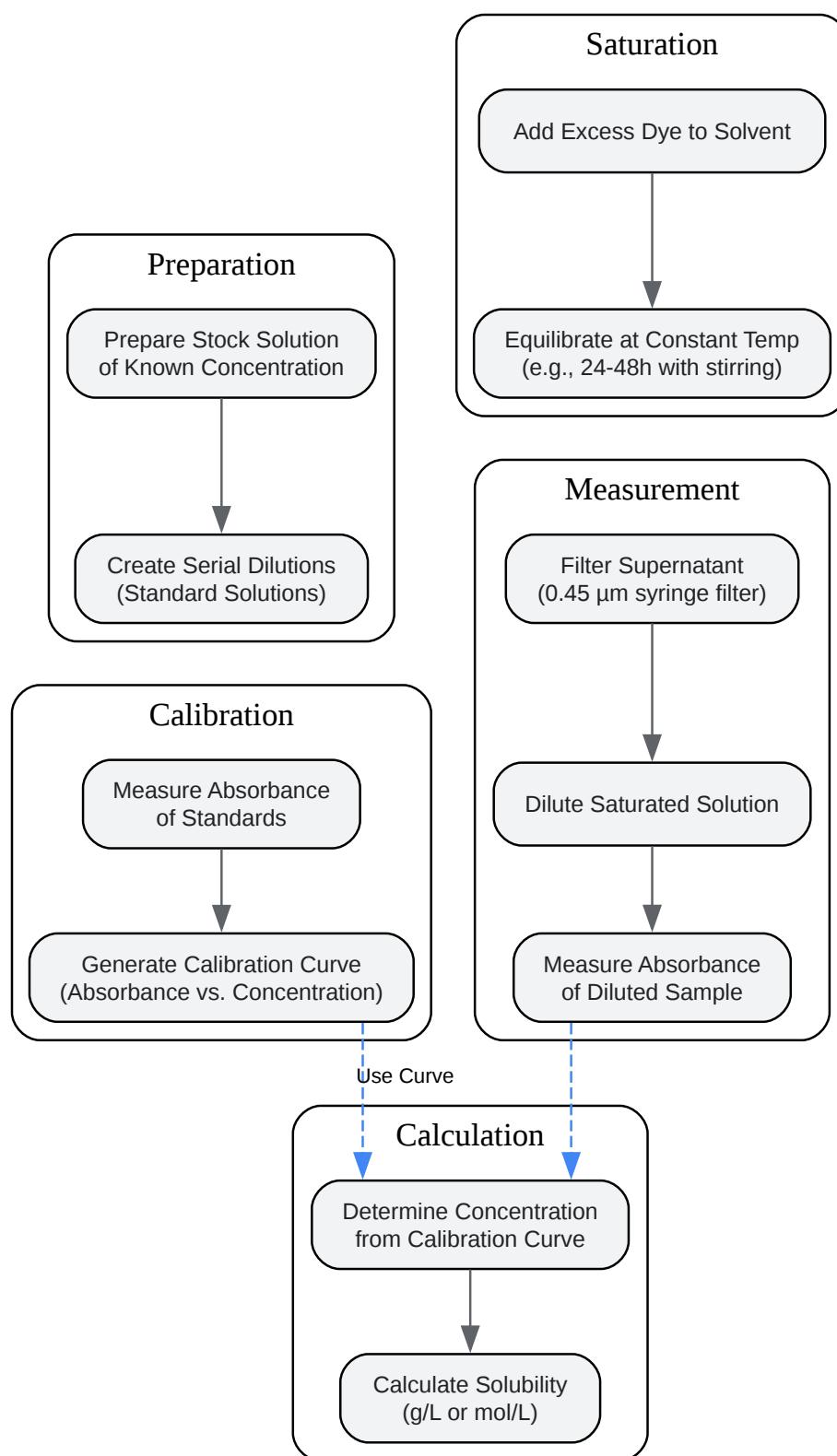
Organic Solvent	Qualitative Solubility
Acetone	Soluble
Pyridine	Soluble
Sulfuric Acid	Soluble

This table will be updated as quantitative data becomes available.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this section provides a detailed experimental protocol for determining the solubility of C.I. **Disperse Yellow 86** in organic solvents. The methodology combines the isothermal saturation method to create a saturated solution with UV-Vis spectrophotometry for accurate concentration measurement.

Principle


The isothermal saturation method involves dissolving an excess amount of the solute (**Disperse Yellow 86**) in a solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using UV-Vis spectrophotometry, which relates the absorbance of light to the concentration of the dye according to the Beer-Lambert law.

Materials and Equipment

- C.I. **Disperse Yellow 86** (high purity)
- Organic solvents of interest (analytical grade)
- UV-Vis spectrophotometer
- Thermostatic shaker or water bath
- Volumetric flasks and pipettes
- Analytical balance
- Syringe filters (0.45 µm, solvent-compatible)
- Cuvettes (quartz or solvent-compatible glass)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of **Disperse Yellow 86**.

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.

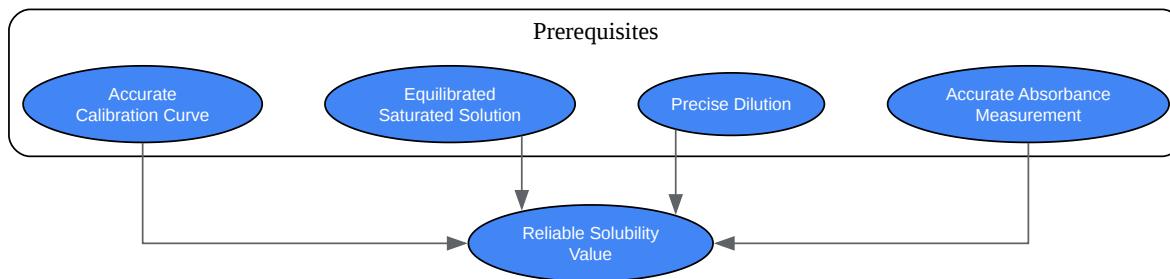
Step-by-Step Procedure

Part 1: Preparation of Calibration Curve

- Determine the Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **Disperse Yellow 86** in the chosen solvent.
 - Scan the solution using the UV-Vis spectrophotometer to find the wavelength with the highest absorbance. This is the λ_{max} and should be used for all subsequent measurements.
- Prepare a Stock Solution:
 - Accurately weigh a small amount of **Disperse Yellow 86** (e.g., 10 mg).
 - Dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
- Prepare Standard Solutions:
 - Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing, known concentrations.
- Measure Absorbance and Generate Calibration Curve:
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration. This is the Beer-Lambert calibration curve. It should be linear, and the equation of the line ($y = mx + c$) should be determined.

Part 2: Preparation and Measurement of Saturated Solution

- Isothermal Saturation:
 - Add an excess amount of **Disperse Yellow 86** to a known volume of the solvent in a sealed flask.
 - Place the flask in a thermostatic shaker or water bath set to the desired temperature.


- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
- Sample Preparation:
 - After equilibration, stop the agitation and allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot using a 0.45 μm syringe filter to remove any suspended microparticles.
- Dilution and Absorbance Measurement:
 - Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

Part 3: Calculation of Solubility

- Determine the Concentration of the Diluted Sample:
 - Using the equation from the calibration curve, calculate the concentration of the diluted sample from its measured absorbance.
- Calculate the Concentration of the Saturated Solution:
 - Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Disperse Yellow 86** in the chosen solvent at the specified temperature.
- Express Solubility:
 - Convert the concentration to the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

The determination of solubility follows a logical progression of steps to ensure accuracy. The following diagram illustrates the dependencies between the key stages of the experimental protocol.

[Click to download full resolution via product page](#)

Logical dependencies for accurate solubility data.

Conclusion

While quantitative solubility data for C.I. **Disperse Yellow 86** in organic solvents is not widely published, this technical guide provides the necessary tools for researchers and professionals to determine these values accurately. The detailed experimental protocol, based on the isothermal saturation method and UV-Vis spectrophotometry, offers a robust approach for generating reliable solubility data. Adherence to this protocol will enable a better understanding of the behavior of **Disperse Yellow 86** in various solvent systems, facilitating its effective use in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]

- 2. C.I. Disperse Yellow 86 | 12223-97-1 [chemicalbook.com]
- 3. C.I. Disperse Yellow 86 CAS#: 12223-97-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. C.I. Reactive Yellow 86 [chembk.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [Solubility of C.I. Disperse Yellow 86 in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076884#solubility-of-disperse-yellow-86-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com